molecular formula C11H17N3O B1467081 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine CAS No. 1250169-34-6

3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine

Cat. No. B1467081
CAS RN: 1250169-34-6
M. Wt: 207.27 g/mol
InChI Key: DFTQOMAEMIUBAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine, has been a subject of interest in organic chemistry. Various methods have been reported, including Lewis acid-mediated inverse electron demand Diels-Alder reactions, Cu (II)-catalyzed aerobic 6- endo - trig cyclizations, and copper-promoted 6- endo-trig cyclizations of readily available β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The molecular structure of 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine consists of a pyridazine ring, which is a six-membered heterocycle containing two nitrogen atoms, attached to a piperidine ring via a methoxy group .


Chemical Reactions Analysis

Pyridazine derivatives like 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine can undergo a variety of chemical reactions. For instance, they can participate in [4 + 2] annulations, aza-Diels-Alder reactions, and cycloadditions .


Physical And Chemical Properties Analysis

3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine is a white to off-white powder that is soluble in a range of solvents, including ethanol, methanol, and dimethyl sulfoxide. It has a melting point of 124-127°C, and a boiling point of 446.5°C at 760 mmHg.

Scientific Research Applications

Synthesis and Pharmacological Properties

Research has demonstrated the synthesis and properties of N-arylpiperazinylalkyl derivatives of 1,4-dioxo and 1,4,5-trioxo tetrahydropyrido[3,4-d]pyridazines, including compounds related to 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine. These compounds have shown pharmacological activity, indicating their potential for further drug development (Śladowska et al., 2010).

Anti-diabetic Applications

A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition potentials, demonstrating potential as anti-diabetic medications. The study indicates these compounds' utility in managing diabetes through their insulinotropic activities and DPP-4 inhibition (Bindu et al., 2019).

Antihistaminic and Anti-inflammatory Activities

Compounds with cyclic amines, including structures related to 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine, have been synthesized and found to exhibit antihistaminic activity and an inhibitory effect on eosinophil infiltration. This suggests their potential application in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Crystal Structure and Material Science

The crystal structure and properties of derivatives have been analyzed, providing insights into their molecular arrangements and interactions. These findings are essential for understanding the material properties and potential applications in designing new compounds with specific characteristics (Filali et al., 2019).

Water Oxidation and Environmental Applications

A new family of Ru complexes for water oxidation was discovered, using bridging ligands related to pyridazine compounds. These complexes show promise for applications in environmental chemistry and sustainable energy production (Zong & Thummel, 2005).

Herbicidal Activities

Synthesis and evaluation of novel derivatives have demonstrated significant herbicidal activities, indicating their potential use in agriculture for weed control. The study highlighted the importance of specific substituents for enhancing herbicidal effectiveness (Xu et al., 2012).

Future Directions

The future directions for research on 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine could include further exploration of its pharmacological activities and potential applications in drug development. Given the wide range of activities exhibited by pyridazine derivatives, there may be potential for discovering new therapeutic uses for this compound .

properties

IUPAC Name

3-methyl-6-(piperidin-4-ylmethoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-2-3-11(14-13-9)15-8-10-4-6-12-7-5-10/h2-3,10,12H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTQOMAEMIUBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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